molecular formula C16H17BrN2O2 B7108816 N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide

Cat. No.: B7108816
M. Wt: 349.22 g/mol
InChI Key: BWVMJWLWVWCTCD-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with a bromine atom and a methyl group, along with a methoxy group and a phenyl group attached to a propanamide backbone

Properties

IUPAC Name

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-11-8-13(15(17)18-10-11)19-16(20)14(21-2)9-12-6-4-3-5-7-12/h3-8,10,14H,9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVMJWLWVWCTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)NC(=O)C(CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylpyridine to obtain 2-bromo-5-methylpyridine. This intermediate is then subjected to a nucleophilic substitution reaction with 2-methoxy-3-phenylpropanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide
  • N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylbutanamide
  • N-(2-bromo-5-methylpyridin-3-yl)-2-ethoxy-3-phenylpropanamide

Uniqueness

N-(2-bromo-5-methylpyridin-3-yl)-2-methoxy-3-phenylpropanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both methoxy and phenyl groups on the propanamide backbone. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.

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